4-(4-Ethoxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Ethoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-(4-ethoxyphenyl)-2-butenoic acid.
Hydrogenation: The double bond in the butenoic acid is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-4-oxobutanoic acid.
Reduction: 4-(4-Ethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethoxy group and the carbonyl functionality play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
Phenacetin: Contains an ethoxyphenyl group but differs in the rest of the structure.
Uniqueness
4-(4-Ethoxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a compound with the molecular formula C₁₂H₁₅NO₄, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a butanoic acid backbone with an oxo group and an ethoxyphenyl moiety. Its unique structure contributes to its biological activity, particularly in modulating pain pathways and inflammation responses.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. Preliminary studies suggest it may interact with cyclooxygenase enzymes, which are critical in pain and inflammation signaling pathways. The compound's ability to inhibit these enzymes could position it as a candidate for treating conditions characterized by chronic inflammation.
2. Analgesic Effects
In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. Its structural similarities to other analgesics hint at potential interactions with pain receptors, although further pharmacological studies are necessary to confirm these effects.
3. Anticancer Potential
The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Studies involving derivatives of this compound suggest that it may target specific enzymes or receptors involved in cancer progression. Its reactivity profile indicates potential applications in developing anticancer agents.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammatory mediators.
- Receptor Modulation : It could modulate pain pathways by interacting with specific receptors involved in nociception and inflammatory responses.
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Anti-inflammatory Activity | Demonstrated inhibition of cyclooxygenase enzymes, suggesting potential use as an anti-inflammatory agent. |
Cancer Research | Indicated effectiveness in inhibiting tumor growth in vitro; further studies needed for clinical relevance. |
Analgesic Pathways | Suggested modulation of pain pathways through receptor interaction; requires additional pharmacological validation. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly employed:
- Formation of the Butanoic Acid Backbone : Utilizing appropriate reagents to construct the core structure.
- Introduction of Functional Groups : Adding the ethoxyphenyl moiety through substitution reactions.
- Purification : Employing techniques such as crystallization or chromatography to obtain pure compounds for biological testing.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFVOXVXQBEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352400 | |
Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53623-37-3 | |
Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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